5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one
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Overview
Description
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one is a heterocyclic compound that features both thiazole and oxazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzo[d]thiazol-2(3H)-one with an appropriate aldehyde under basic conditions to form the intermediate, which is then cyclized with a thiourea derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Scientific Research Applications
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2(3H)-one: A precursor in the synthesis of the target compound.
Thiazolidinones: Compounds with similar structural features and chemical properties.
Oxazolidinones: Another class of compounds with a similar core structure.
Uniqueness
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one is unique due to the combination of thiazole and oxazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C12H8N2O2S2 |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
5-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-4-hydroxy-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C12H8N2O2S2/c15-11-8(16-12(17)14-11)5-6-10-13-7-3-1-2-4-9(7)18-10/h1-6,15H,(H,14,17)/b6-5+ |
InChI Key |
GAISCTJABUKKQV-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=C(NC(=S)O3)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=C(NC(=S)O3)O |
Origin of Product |
United States |
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